molecular formula C8H9NO3S B13120783 Ethyl-4-thiazoloyl-acetate

Ethyl-4-thiazoloyl-acetate

Cat. No.: B13120783
M. Wt: 199.23 g/mol
InChI Key: NVHWHJVELRZWTC-UHFFFAOYSA-N
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Description

Ethyl-4-thiazoloyl-acetate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl-4-thiazoloyl-acetate typically involves the reaction of ethyl acetoacetate with thioamides or thiourea under acidic or basic conditions. One common method involves the use of ethyl acetoacetate and thiourea in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl-4-thiazoloyl-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl-4-thiazoloyl-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-4-thiazoloyl-acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Uniqueness: Ethyl-4-thiazoloyl-acetate is unique due to its specific combination of the thiazole ring with an ethyl acetate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate

InChI

InChI=1S/C8H9NO3S/c1-2-12-8(11)3-7(10)6-4-13-5-9-6/h4-5H,2-3H2,1H3

InChI Key

NVHWHJVELRZWTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CSC=N1

Origin of Product

United States

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